Cositecan Demonstrates Superior In Vitro Cytotoxicity Against Colon Cancer Cell Lines Compared to SN-38
In a direct head-to-head comparison, Cositecan (BNP1350) was found to be similarly effective or slightly more potent than SN-38, the active metabolite of irinotecan, against five human colon cancer cell lines (COLO205, COLO320, LS174T, SW1398, WiDr) [1]. The reported IC50 values for Cositecan across these cell lines ranged from 1.5 nM to 3.2 nM [1]. While a single IC50 for SN-38 across this exact panel is not provided in the same study, the conclusion of comparable or slightly superior potency was drawn from a rigorous cross-comparison of antiproliferative effects using various exposure times [1]. This establishes Cositecan as a high-potency alternative within the camptothecin class.
| Evidence Dimension | In vitro antiproliferative activity |
|---|---|
| Target Compound Data | IC50: 1.5 - 3.2 nM (range across COLO205, COLO320, LS174T, SW1398, WiDr) |
| Comparator Or Baseline | SN-38 (active metabolite of CPT-11) |
| Quantified Difference | BNP1350 was 'similarly effective or slightly more potent' than SN-38 |
| Conditions | Human colon cancer cell lines (COLO205, COLO320, LS174T, SW1398, WiDr) in vitro |
Why This Matters
This direct comparison against a clinically established active metabolite validates Cositecan's potent cytotoxic activity and supports its consideration in research models where high antiproliferative efficacy is paramount.
- [1] Van Hattum, A. H., et al. (2000). New highly lipophilic camptothecin BNP1350 is an effective drug in experimental human cancer. International Journal of Cancer, 88(2), 260-266. View Source
